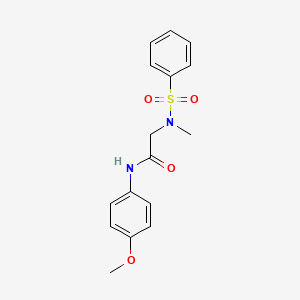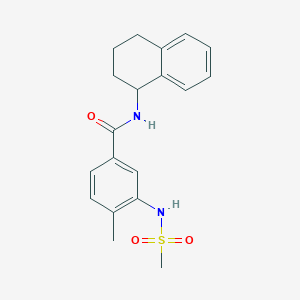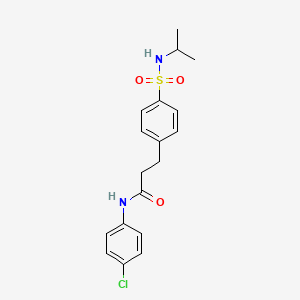
N-(4-chlorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide, also known as CI-994 or Tacedinaline, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which have been shown to have anti-tumor effects by inducing cell cycle arrest, apoptosis, and differentiation in cancer cells.
Mécanisme D'action
N-(4-chlorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide inhibits HDAC enzymes by binding to the active site of the enzyme and blocking the access of the substrate to the catalytic site. This leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes. The anti-tumor effects of this compound are thought to be mediated by the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and physiological effects:
In addition to its anti-tumor effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-chlorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide is its specificity for HDAC enzymes, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings. Additionally, the anti-tumor effects of this compound may be limited by the development of drug resistance in cancer cells.
Orientations Futures
There are several future directions for the study of N-(4-chlorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide and other HDAC inhibitors. One area of interest is the development of more potent and selective HDAC inhibitors that can overcome the limitations of current compounds. Another area of interest is the combination of HDAC inhibitors with other anti-cancer agents, such as chemotherapy and targeted therapy, to enhance their anti-tumor effects. Finally, the study of the role of HDAC enzymes in other biological processes, such as neurodegeneration and aging, may lead to the development of new therapeutic strategies for these diseases.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide involves several steps, starting from the reaction of 4-chlorobenzoyl chloride with isopropylamine to form N-(4-chlorobenzoyl)-N-isopropylamine. This compound is then treated with sodium hydride and 4-(aminosulfonyl)phenylboronic acid to yield this compound. The overall yield of this process is around 20-25%.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have anti-tumor effects in various types of cancer, including leukemia, lymphoma, breast cancer, prostate cancer, and lung cancer. The mechanism of action of this compound involves the inhibition of HDAC enzymes, which are responsible for the deacetylation of histones and other proteins. By inhibiting HDACs, this compound leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-13(2)21-25(23,24)17-10-3-14(4-11-17)5-12-18(22)20-16-8-6-15(19)7-9-16/h3-4,6-11,13,21H,5,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQAKEMUDUSVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(tert-butyl)-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701885.png)
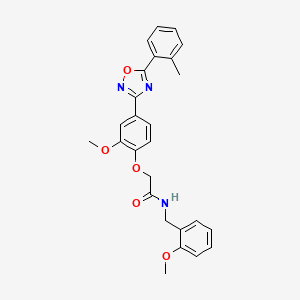
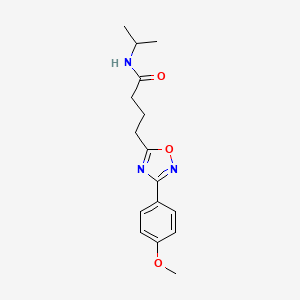
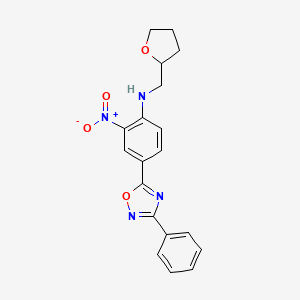
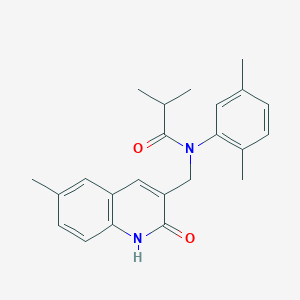
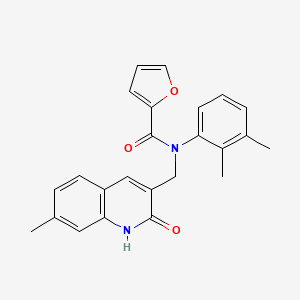
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7701918.png)
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7701926.png)
![4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide](/img/structure/B7701933.png)

